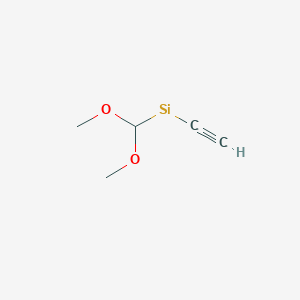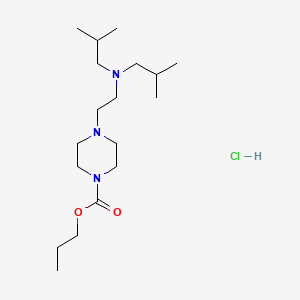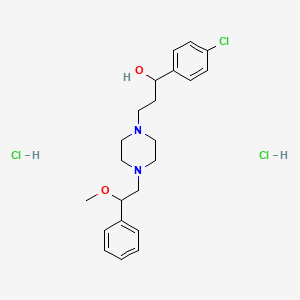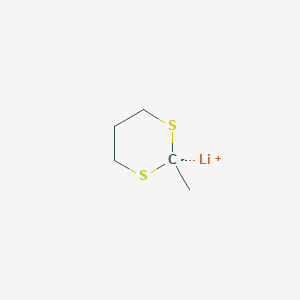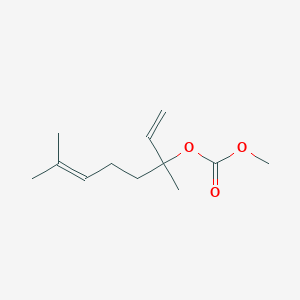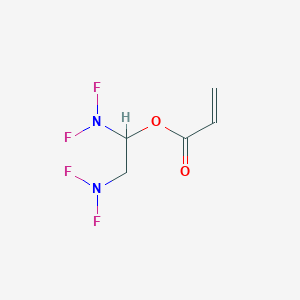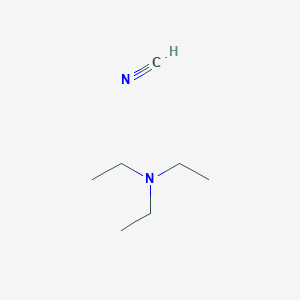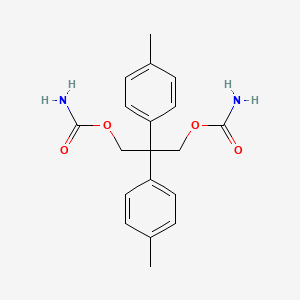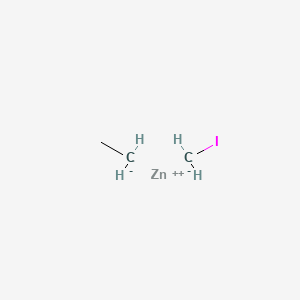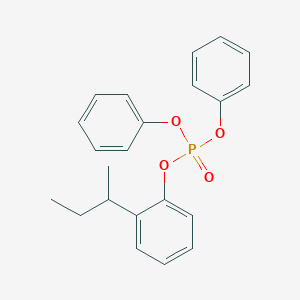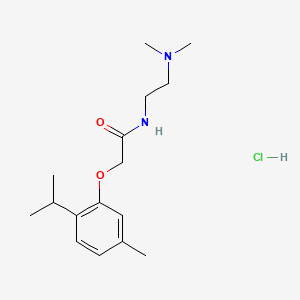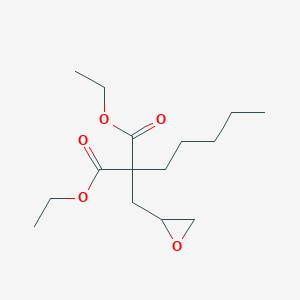
Zinc(1+), bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(1+), bromo- is a chemical compound that consists of a zinc ion with a +1 charge and a bromide ion. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. Zinc bromide, in particular, is widely used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc(1+), bromo- can be synthesized through several methods. One common method involves the direct reaction of zinc metal with bromine gas. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:
Zn+Br2→ZnBr2
Another method involves the reaction of zinc oxide with hydrobromic acid:
ZnO+2HBr→ZnBr2+H2O
Industrial Production Methods
In industrial settings, zinc bromide is often produced by the reaction of zinc sulfate with sodium bromide in an aqueous solution. The resulting zinc bromide is then purified through crystallization:
ZnSO4+2NaBr→ZnBr2+Na2SO4
Análisis De Reacciones Químicas
Types of Reactions
Zinc(1+), bromo- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc bromide can participate in redox reactions where zinc is oxidized or reduced.
Substitution Reactions: Zinc bromide can undergo substitution reactions, particularly in organic synthesis, where it acts as a source of bromide ions.
Common Reagents and Conditions
Common reagents used in reactions with zinc bromide include:
Hydrobromic Acid: Used in the preparation of zinc bromide from zinc oxide.
Sodium Bromide: Used in industrial production methods.
Major Products Formed
The major products formed from reactions involving zinc bromide depend on the specific reaction conditions. For example, in organic synthesis, zinc bromide can be used to form organozinc compounds, which are valuable intermediates in various chemical processes.
Aplicaciones Científicas De Investigación
Zinc(1+), bromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in zinc-based medications.
Industry: Used in the production of transparent window materials for high-gamma radiation environments and in zinc-bromine flow batteries for energy storage
Mecanismo De Acción
The mechanism of action of zinc(1+), bromo- involves its ability to donate or accept electrons in redox reactions. In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function. The bromide ion can also participate in substitution reactions, making zinc bromide a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Zinc Chloride (ZnCl2): Similar to zinc bromide but with chloride ions instead of bromide ions. Used in similar applications but has different reactivity and properties.
Zinc Iodide (ZnI2): Contains iodide ions and is used in organic synthesis and other applications.
Zinc Fluoride (ZnF2): Contains fluoride ions and is used in different industrial applications.
Uniqueness
Zinc(1+), bromo- is unique due to its specific reactivity and properties. The bromide ion provides distinct reactivity compared to other halides, making zinc bromide a valuable reagent in various chemical processes .
Propiedades
Número CAS |
23732-82-3 |
|---|---|
Fórmula molecular |
BrZn+ |
Peso molecular |
145.3 g/mol |
Nombre IUPAC |
bromozinc(1+) |
InChI |
InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |
Clave InChI |
ZXCTUBXTVRUBOH-UHFFFAOYSA-M |
SMILES canónico |
[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


